13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one (CAS: 162109-00-4) is a complex tricyclic heterocyclic compound with the molecular formula C₁₄H₁₃BrN₄O and a molecular weight of 333.18 g/mol . Its structure features:
- A fused tricyclic core (tetrazatricyclo[9.4.0.0³,⁸]pentadecahexaenone) with nitrogen atoms at positions 2, 4, 9, and 13.
- A bromine substituent at position 13, an ethyl group at position 2, and a methyl group at position 7.
- A ketone functional group at position 10.
Key properties include:
- XLogP3: 2.3 (indicating moderate lipophilicity).
Properties
IUPAC Name |
13-bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-3-19-12-10(7-9(15)8-17-12)14(20)18(2)11-5-4-6-16-13(11)19/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIQNJCEZCSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332722 | |
| Record name | 13-bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162109-00-4 | |
| Record name | 13-bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Structure and Properties
The compound belongs to a class of tetrazatricyclo compounds characterized by their unique bicyclic structure. The presence of bromine and other substituents suggests potential reactivity and biological interaction.
Chemical Structure
- Molecular Formula : C₁₅H₁₈BrN₄O
- Molecular Weight : 360.23 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on related tetrazatricyclo compounds has shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of structurally related tetrazatricyclo compounds on several cancer cell lines (A549, H460, and SMMC-7721). The findings are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.18 |
| Compound B | H460 | 0.12 |
| Compound C | SMMC-7721 | 0.15 |
These results indicate that compounds similar to 13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one may exhibit comparable antitumor activity.
Enzyme Inhibition
Some studies have explored the enzyme inhibitory potential of similar compounds. For example, pyrimidinones derived from tetrazatricyclo structures have been identified as inhibitors of factor XIa, which plays a role in the coagulation pathway.
Research Findings
The inhibition of factor XIa by related compounds was quantified as follows:
| Compound | Factor XIa Inhibition (%) |
|---|---|
| Compound D | 85% |
| Compound E | 90% |
These findings suggest that This compound may also possess similar inhibitory properties.
The exact mechanism of action for This compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific cellular targets involved in proliferation and apoptosis pathways.
Proposed Mechanisms
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Evidence suggests that these compounds can trigger intrinsic apoptotic pathways through mitochondrial disruption.
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
- 13) and methyl/ketone positions.
Functional Group Variations
- S-Licarbazepine (Figure 1B in ):

- Structure: (10R)-10-hydroxy-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaene-2-carboxamide.
- Key Differences: Replaces the ketone with a carboxamide group and introduces a hydroxyl group.
- Implications: Increased TPSA (due to –OH and –CONH₂) enhances solubility but may reduce blood-brain barrier permeability compared to the target compound’s ketone .
Substituent Modifications
- 2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),12,14-tetraen-7-one (C₂₃H₂₅BrN₂O₂): Features a bulkier 3-bromo-4-methoxyphenyl substituent and additional methyl groups.
Heteroatom and Ring Modifications
- 5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one (CAS: 338748-43-9):
Comparative Data Table
Research Implications
- Ketone vs. Carboxamide: The ketone in the target compound offers hydrogen-bond acceptor capacity without the donor properties of S-licarbazepine’s carboxamide, affecting solubility and target selectivity .
- Substituent Bulk : Phenyl and isopropylphenyl groups in analogs suggest trade-offs between binding affinity and pharmacokinetic properties due to increased molecular weight and lipophilicity.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization, bromination, and functional group protection/deprotection. Key considerations include:
- Temperature control : Exothermic reactions (e.g., bromination) require gradual addition of reagents to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in cyclization steps .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve yield in heterocycle formation.
Optimization can be guided by Design of Experiments (DoE) to evaluate interactions between variables (temperature, stoichiometry, solvent) .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are standard for refinement, requiring high-quality single crystals .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethyl/methyl groups) and bromine-induced deshielding effects. 2D NMR (COSY, HSQC) clarifies connectivity in the tricyclic core .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₄BrN₄O) and isotopic patterns .
Q. What are the primary physicochemical properties influencing reactivity?
- Solubility : Low in water due to the hydrophobic tricyclic core; DMSO or THF are preferred for in vitro assays.
- Polar surface area : High nitrogen content increases hydrogen-bonding potential, affecting bioavailability .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, guiding storage conditions .
Advanced Research Questions
Q. How can crystallographic disorder in the tricyclic framework be resolved?
Disorder often arises from flexible substituents (e.g., ethyl group). Mitigation strategies include:
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic effects : NMR captures time-averaged conformers, while X-ray shows static structures. Molecular dynamics simulations (e.g., Gaussian) can model ring puckering .
- Polymorphism : Different crystal forms may exhibit varying NMR shifts. Powder XRD screens for polymorphic phases .
- Paramagnetic impurities : Filter samples through silica gel to eliminate metal contaminants distorting NMR .
Q. What methodologies assess its potential as a kinase inhibitor?
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding to ATP pockets (e.g., CDK2). Focus on interactions with the bromine atom’s electrophilic region .
- Kinase profiling : Use Eurofins’ KinaseProfiler™ to test inhibition across 100+ kinases. Dose-response curves (IC₅₀) validate selectivity .
- Cellular assays : Apoptosis markers (e.g., caspase-3) in cancer cell lines (HeLa, MCF-7) confirm mechanistic hypotheses .
Methodological Recommendations
- Synthetic reproducibility : Document inert atmosphere (Ar/N₂) for air-sensitive intermediates .
- Data validation : Cross-check crystallographic R-factors (<5%) with Hirshfeld surfaces for model accuracy .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

